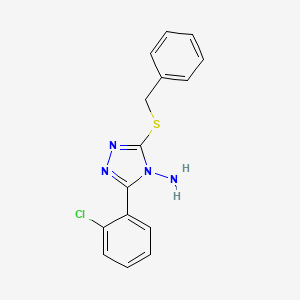
3-(2-Chlorophenyl)-5-(phenylmethylthio)-1,2,4-triazole-4-ylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Chlorophenyl)-5-(phenylmethylthio)-1,2,4-triazole-4-ylamine is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a chlorophenyl group, a phenylmethylthio group, and an amine group attached to the triazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenyl)-5-(phenylmethylthio)-1,2,4-triazole-4-ylamine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using 2-chlorobenzyl chloride and a suitable base.
Attachment of the Phenylmethylthio Group: The phenylmethylthio group can be attached through a thiolation reaction using benzyl mercaptan and a suitable thiolating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
3-(2-Chlorophenyl)-5-(phenylmethylthio)-1,2,4-triazole-4-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the triazole ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the chlorophenyl group or the triazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Sodium hydroxide, hydrochloric acid, organic solvents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Substituted triazole derivatives.
科学研究应用
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-(2-Chlorophenyl)-5-(phenylmethylthio)-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibition of Enzymes: Binding to and inhibiting the activity of specific enzymes involved in biological processes.
Interaction with Receptors: Binding to cellular receptors and modulating their activity.
Disruption of Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, or cell signaling pathways.
相似化合物的比较
Similar Compounds
3-(2-Chlorophenyl)-1,2,4-triazole: Lacks the phenylmethylthio group.
5-(Phenylmethylthio)-1,2,4-triazole: Lacks the chlorophenyl group.
4-Amino-3-(2-chlorophenyl)-1,2,4-triazole: Lacks the phenylmethylthio group.
Uniqueness
3-(2-Chlorophenyl)-5-(phenylmethylthio)-1,2,4-triazole-4-ylamine is unique due to the presence of both the chlorophenyl and phenylmethylthio groups, which contribute to its distinct chemical properties and potential applications. The combination of these functional groups enhances its reactivity and potential biological activity compared to similar compounds.
属性
分子式 |
C15H13ClN4S |
|---|---|
分子量 |
316.8 g/mol |
IUPAC 名称 |
3-benzylsulfanyl-5-(2-chlorophenyl)-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C15H13ClN4S/c16-13-9-5-4-8-12(13)14-18-19-15(20(14)17)21-10-11-6-2-1-3-7-11/h1-9H,10,17H2 |
InChI 键 |
STDBRNKKDYJMKZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CSC2=NN=C(N2N)C3=CC=CC=C3Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-amino-5-(4-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(2-bromo-4-methylphen yl)acetamide](/img/structure/B12152327.png)
![N-(2,6-dimethylphenyl)-2-{[5-(phenylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide](/img/structure/B12152333.png)
![4-({[(3-Methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzamide](/img/structure/B12152334.png)
![7,8-dimethoxy-1-oxo-N-[2-(trifluoromethyl)phenyl]-1H-isothiochromene-3-carboxamide](/img/structure/B12152341.png)
![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-fluorophenyl)ethylidene]acetohydrazide](/img/structure/B12152342.png)
![N-(2-ethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12152354.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(pyridin-3-yl)ethylidene]acetohydrazide](/img/structure/B12152360.png)
![2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B12152379.png)
![2-(butylamino)-3-[(Z)-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12152382.png)
![methyl 3-({[4-(2,3-difluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methoxybenzoate](/img/structure/B12152387.png)
![1-Ethyl-4-[6-phenyl-2-(pyridin-2-yl)thieno[2,3-d]pyrimidin-4-yl]piperazine](/img/structure/B12152388.png)
![N-(4-chloro-2-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12152413.png)
}-N-(2,5-dimethyl phenyl)acetamide](/img/structure/B12152414.png)
![2-{[5-(4-chlorophenyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1Z)-1-phenylethylidene]acetohydrazide](/img/structure/B12152415.png)
